molecular formula C14H17N5O2S B7112254 N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]-1H-imidazole-2-sulfonamide

N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]-1H-imidazole-2-sulfonamide

Cat. No.: B7112254
M. Wt: 319.38 g/mol
InChI Key: WQMBJNWEZANSRU-UHFFFAOYSA-N
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Description

N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]-1H-imidazole-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole moiety linked to an imidazole sulfonamide group, which contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]-1H-imidazole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-10(2)19-9-17-12-4-3-11(7-13(12)19)8-18-22(20,21)14-15-5-6-16-14/h3-7,9-10,18H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMBJNWEZANSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C=C(C=C2)CNS(=O)(=O)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]-1H-imidazole-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the propan-2-yl group. The final step involves the sulfonation of the imidazole ring to form the sulfonamide group. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate each step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]-1H-imidazole-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The benzimidazole and imidazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzimidazole or imidazole rings.

Scientific Research Applications

N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]-1H-imidazole-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biological pathways. The sulfonamide group plays a crucial role in its binding affinity and specificity, while the benzimidazole and imidazole rings contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]-1H-imidazole-2-sulfonamide stands out due to its unique combination of benzimidazole and imidazole sulfonamide groups, which confer distinct chemical reactivity and biological activity

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